Sanguilutine
Description
Historical Perspectives on Sanguilutine Discovery and Early Investigations
The history of this compound is intrinsically linked to the phytochemical exploration of Sanguinaria canadensis, commonly known as bloodroot. Early investigations into this plant in the 19th century led to the isolation of its major alkaloids, sanguinarine (B192314) and chelerythrine (B190780). However, it was not until the mid-20th century that a more comprehensive understanding of the plant's alkaloid profile emerged.
A pivotal moment in the study of these minor alkaloids was the exhaustive phytochemical analysis of S. canadensis rhizomes conducted by Slavik and Slavikova in 1960. nih.gov Using techniques of pseudocyanide isolation and column chromatography, they were the first to isolate and identify this compound and sanguirubine. nih.gov Their work provided a quantitative breakdown of the alkaloid content, establishing this compound as a notable, albeit minor, constituent. nih.govresearchgate.net
Subsequent research has further refined the understanding of the alkaloid composition in Sanguinaria canadensis, with some studies reporting varying concentrations of these compounds. One such analysis reported the alkaloid pool to consist of sanguinarine (30.4%), chelerythrine (18.8%), this compound (12%), chelilutine (B1205590) (11.3%), chelirubine (B96666) (9.5%), protopine (B1679745) (9.5%), and allocryptopine (B104922) (8.4%). researchgate.net
Table 1: Alkaloid Composition of Sanguinaria canadensis Rhizomes (Slavik and Slavikova, 1960)
| Alkaloid | Percentage of Total Alkaloid Pool |
|---|---|
| Sanguinarine | 36.5% |
| Chelerythrine | 33.4% |
| This compound | 9.1% |
| Chelilutine | 7.8% |
| Chelirubine | 2.5% |
| Sanguirubine | 1.2% |
| Protopine | 4.1% |
| Allocryptopine | 4.2% |
Classification and Structural Context of Benzo[c]phenanthridine (B1199836) Alkaloids Relevant to this compound
Benzo[c]phenanthridine alkaloids are a subgroup of isoquinoline (B145761) alkaloids, characterized by a fused four-ring system. nih.gov A key structural feature of these molecules is their planar aromatic nature, which is crucial for their biological activity, particularly their ability to intercalate with DNA. nih.gov Furthermore, these alkaloids can exist in a positively charged iminium form, which is considered the biologically active state. nih.govnih.gov
The general structure of benzo[c]phenanthridine alkaloids allows for various substitutions on the aromatic rings, leading to a diversity of compounds within this class. This compound, along with sanguinarine, chelerythrine, chelilutine, sanguirubine, and chelirubine, shares this core benzo[c]phenanthridine scaffold. The specific arrangement of substituent groups on this framework differentiates each alkaloid and influences its physicochemical properties and biological activity. The planar configuration and the presence of the N-methyl group are considered important structural requirements for their activity. nih.gov
Significance of this compound as a Research Focus in Chemical Biology
The significance of this compound in chemical biology stems from its potent biological activities, which in some cases, surpass those of the more abundant benzo[c]phenanthridine alkaloids. nih.gov Research has demonstrated that this compound exhibits significant antiproliferative and pro-apoptotic effects on various cancer cell lines. nih.gov This has positioned it as a compound of interest for investigating the molecular mechanisms of cell death and for the potential development of new therapeutic leads.
One of the primary mechanisms of action for benzo[c]phenanthridine alkaloids, including this compound, is their interaction with nucleic acids. nih.gov Their planar structure allows them to insert between the base pairs of DNA, a process known as intercalation. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The study of how this compound and its analogs bind to DNA provides valuable insights into the design of molecules that can target specific DNA structures or sequences. nih.gov
Furthermore, this compound has been investigated for its effects on cellular oxidative stress. Interestingly, while inducing apoptosis, this compound and chelilutine did not increase the production of reactive oxygen species (ROS) and, in some contexts, exhibited anti-oxidative properties by decreasing oxidative stress induced by hydrogen peroxide. nih.gov This dual activity makes this compound a fascinating subject for chemical biology, as it allows for the dissection of apoptotic pathways that are independent of oxidative stress induction.
The potent and sometimes differential bioactivity of this compound compared to other closely related alkaloids underscores its importance as a molecular probe to explore the structure-activity relationships within the benzo[c]phenanthridine class. nih.gov By comparing the effects of this compound with sanguinarine and others, researchers can elucidate the specific structural features that govern their interactions with biological targets and their resulting cellular effects.
Table 2: Investigated Biological Activities of this compound
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Potent activity against various tumor and normal cell lines. nih.gov | nih.gov |
| Pro-apoptotic | Efficient induction of apoptosis in cancer cells. nih.gov | nih.gov |
| Oxidative Stress Modulation | Does not induce ROS; shows anti-oxidative effects against H₂O₂-induced stress. nih.gov | nih.gov |
| Cytotoxicity | Exhibits high cytotoxicity against human melanoma cell lines. nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24NO5+ |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium |
InChI |
InChI=1S/C23H24NO5/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24/h7-12H,1-6H3/q+1 |
InChI Key |
QXVJDCUNQFSDBQ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC |
Canonical SMILES |
C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC |
Synonyms |
sanguilutine |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Sanguilutine
Plant Sources and Biodiversity Associated with Sanguilutine
This compound, along with other related benzophenanthridine alkaloids such as sanguinarine (B192314), chelerythrine (B190780), chelirubine (B96666), sanguirubine, and chelilutine (B1205590), is primarily found in plants belonging to the Papaveraceae family colab.wspnas.orgslideshare.netthe-hospitalist.orgresearchgate.net. This family is known for its rich alkaloid content, often serving as a defense mechanism against herbivores and pathogens researchgate.netmdpi.com.
Key plant species that are sources of this compound and related QBAs include:
Sanguinaria canadensis (Bloodroot): This North American plant is considered a significant source of this compound and is widely distributed across eastern Canada and the eastern United States colab.wspnas.orgthe-hospitalist.orgresearchgate.netmdpi.comfrontiersin.orgresearchgate.netnih.gov. The rhizome of S. canadensis contains the highest concentration of these alkaloids, though their levels can fluctuate based on environmental conditions the-hospitalist.org.
Chelidonium majus (Greater Celandine): This plant, also within the Papaveraceae family, is recognized for its diverse alkaloid profile, including benzophenanthridines researchgate.net.
Macleaya cordata and Macleaya microcarpa : These species are also noted as sources of benzophenanthridine alkaloids colab.wspnas.org.
Dicranostigma lactucoides , Stylophorum lasiocarpum , and species of the genus Bocconia : These plants are further recognized within the Papaveraceae family for their contribution to the pool of benzophenanthridine alkaloids colab.wspnas.org.
While Apis cerana (an insect) has been mentioned as a source frontiersin.org, the primary focus for this compound's natural origin lies within the plant kingdom, particularly in the aforementioned Papaveraceae species. This compound is often classified as a "minor" alkaloid, present in lower concentrations compared to more abundant compounds like sanguinarine and chelerythrine within these plant matrices colab.ws.
Enzymatic Pathways and Mechanistic Elucidation of this compound Biosynthesis
The biosynthesis of this compound, like other benzophenanthridine alkaloids (BZDA), is a complex, multi-step process that originates from amino acid precursors, primarily L-tyrosine mdpi.comfrontiersin.org. These pathways are part of the broader benzylisoquinoline alkaloid (BIA) metabolic network found in plants researchgate.netmdpi.comfrontiersin.orgkspbtjpb.orgresearcher.lifenih.gov.
The general biosynthetic route involves several key enzymatic transformations:
Precursor Formation: L-tyrosine is converted into dopamine. Dopamine then condenses with 4-hydroxyphenylacetaldehyde, catalyzed by (S)-norlaudanosoline synthase (NCS), to form (S)-norlaudanosoline frontiersin.orgeolss.net.
Formation of (S)-Reticuline: Through a series of methylation and hydroxylation steps, catalyzed by enzymes such as methyltransferases and cytochrome P450 monooxygenases, (S)-norlaudanosoline is converted to (S)-reticuline. (S)-reticuline serves as a crucial branch-point intermediate for the synthesis of various alkaloid classes, including morphinans, protoberberines, and benzophenanthridines mdpi.comkspbtjpb.org.
Tetrahydroprotoberberine Synthesis: The transformation of (S)-reticuline into the core tetrahydroprotoberberine skeleton is a critical step. This is primarily achieved by the berberine (B55584) bridge enzyme (BBE), which catalyzes an N-methyl cyclization, forming (S)-scoulerine pnas.orgmdpi.comfrontiersin.orgkspbtjpb.orgnih.gov. BBE is considered essential for BZDA biosynthesis and is often induced in response to plant defense mechanisms pnas.org.
BZDA Formation: Subsequent enzymatic steps convert tetrahydroprotoberberines into benzophenanthridines. Key enzymes in this stage include cheilanthifoline synthase, stylopine synthase, and tetrahydroprotoberberine N-methyltransferase. Dihydrobenzophenanthridine oxidase (DBOX) plays a role in the oxidation of tetrahydroprotoberberines, and sanguinarine reductase (SanR) is involved in the final steps leading to sanguinarine mdpi.com.
While specific enzymes directly responsible for the unique structure of this compound are not always detailed separately from the general BZDA pathway, the established enzymatic machinery for related compounds provides a strong foundation for understanding its biosynthesis mdpi.comfrontiersin.orgkspbtjpb.org.
Metabolic Engineering and Synthetic Biology Approaches for this compound Production in Heterologous Systems
The limited natural abundance and complex extraction processes for many plant-derived alkaloids, including this compound, have spurred interest in alternative production methods. Metabolic engineering and synthetic biology offer powerful tools to achieve scalable and sustainable production of these valuable compounds in heterologous systems, such as microbial cell factories colab.wsresearcher.lifenih.govrepec.orgnih.govnih.gov.
Research has demonstrated the feasibility of engineering microorganisms, particularly Saccharomyces cerevisiae (baker's yeast), to produce various benzylisoquinoline alkaloids, including protoberberines and benzophenanthridines like sanguinarine and chelerythrine colab.wsresearcher.lifenih.govrepec.org. These efforts typically involve:
Heterologous Expression of Plant Enzymes: Genes encoding key enzymes from the plant biosynthetic pathways, such as BBE and various cytochrome P450s, are introduced and expressed in microbial hosts colab.wsresearcher.lifenih.govrepec.orgnih.govnih.gov.
Pathway Reconstruction: Entire or partial biosynthetic pathways are reconstituted in microbes to enable de novo production from simple carbon sources. This has been successfully achieved for related compounds like dihydrosanguinarine (B1196270) repec.org.
Optimization Strategies: Techniques such as endoplasmic reticulum (ER) compartmentalization are employed to enhance the activity of specific enzymes, like BBE colab.wsnih.gov. The identification and expression of promiscuous enzymes, such as dihydrobenzophenanthridine oxidase (DBOX), are also crucial for pathway efficiency colab.wsnih.gov.
Systems Metabolic Engineering: This integrated approach combines metabolic engineering with systems biology, synthetic biology, and evolutionary engineering to optimize microbial cell factories for chemical production rsc.org.
These biotechnological approaches aim to overcome the challenges associated with low yields in natural plant sources, difficult cultivation, and seasonal variability, thereby providing a more reliable and sustainable supply of this compound and related alkaloids for research and potential applications nih.govnih.gov.
Chemical Synthesis and Derivatization Strategies for Sanguilutine
Total Organic Synthesis Methodologies for Sanguilutine
The total synthesis of complex natural products like this compound often involves multi-step procedures aimed at constructing the intricate molecular architecture from simpler precursors. While extraction from natural sources remains a primary method for obtaining this compound, total organic synthesis offers a route to access the compound and its analogs independently of plant availability and to confirm structural assignments rsc.orgmuni.czwikipedia.org.
A notable total synthesis of this compound (1) and its dihydro derivative (2) has been achieved from the precursor 2,3,9,10,12-pentamethoxyprotoberberine (8). This synthesis commences with 2,4,5-trimethoxyphenylacetic acid, which is converted into an amide (4) through condensation with 3,4-dimethoxyphenethylamine. Subsequent cyclization and reduction steps yield a tetrahydroisoquinoline intermediate (5), followed by N-methylation to afford compound (6). This protoberberine precursor (8) is then subjected to a biomimetic route to yield this compound rsc.orgrsc.org. The synthesis of this compound chloride (1) from compound (8) via a biomimetic pathway and subsequent treatment with sodium hydroxide (B78521) and hydrochloric acid achieved a yield of 92% rsc.org.
Table 1: Key Steps in the Total and Biomimetic Synthesis of this compound
| Step | Starting Material/Intermediate | Reagent/Condition | Product | Yield | Citation |
| 1 | 2,4,5-Trimethoxy-phenylacetic acid (3) | 3,4-Dimethoxyphenethylamine, heat (190-200 °C) | Amide (4) | 85% | rsc.org |
| 2 | Amide (4) | POCl₃, refluxing benzene; then NaBH₄ | Tetrahydroisoquinoline (5) | 85% | rsc.org |
| 3 | Tetrahydroisoquinoline (5) | Formaldehyde, acetic acid | N-methyl derivative (6) | 70% | rsc.org |
| 4 | 2,3,9,10,12-Pentamethoxyprotoberberine (8) | Biomimetic route (C(6)–N bond cleavage, recombination) | Dihydrothis compound (2) | N/A (efficient) | rsc.orgrsc.org |
| 5 | Dihydrothis compound (2) | Oxidation (implied) | This compound (1) | N/A | rsc.orgrsc.org |
| 6 | 2,3,9,10,12-Pentamethoxyprotoberberine (8) | Biomimetic route, treatment with NaOH, HCl | This compound chloride (1) | 92% | rsc.org |
Biomimetic Synthesis Routes to this compound
Biomimetic synthesis aims to replicate or mimic the natural biosynthetic pathways of molecules. For this compound, a biomimetic approach has been successfully employed, starting from a protoberberine precursor rsc.orgrsc.org. This strategy involves a regioselective cleavage of the C(6)–N bond within the protoberberine skeleton, followed by a recombination event between the original C(6) and C(13) positions. This process effectively rearranges the molecular framework to form the benzo[c]phenanthridine (B1199836) core characteristic of this compound and its dihydro analog rsc.orgrsc.org. This method has proven effective for synthesizing fully aromatized pentaoxygenated benzo[c]phenanthridine alkaloids, demonstrating its versatility beyond tetraoxygenated analogs like chelerythrine (B190780) rsc.org.
Rational Design and Synthesis of this compound Analogs for Research Probes
The rational design and synthesis of analogs are critical for exploring structure-activity relationships (SAR) and for developing specialized research tools, such as fluorescent probes. By systematically modifying specific structural features of this compound, researchers can investigate how these changes impact biological activity, cellular interactions, or molecular recognition nih.govresearchgate.netnih.gov. For instance, studies on related benzo[c]phenanthridine alkaloids have explored the impact of substituents on DNA binding affinity and other biological effects researchgate.net. The design of fluorescent probes, while not directly detailed for this compound in the provided literature, generally involves incorporating fluorophores or modifying existing structures to enable visualization and tracking within biological systems nih.gov. Such analog synthesis allows for a deeper understanding of the molecular mechanisms underlying the observed activities of this compound and its chemical relatives.
Chemical Transformations and Modifications of this compound for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, aiming to correlate specific structural features of a molecule with its biological effects nih.govresearchgate.netacs.org. Chemical transformations and modifications of this compound allow researchers to systematically alter its structure and observe the resulting changes in activity. For example, studies on related benzo[c]phenanthridine alkaloids have revealed that the presence of methylenedioxy rings at specific positions, such as C7-C8 and C2-C3, plays a significant role in their anti-inflammatory potential and cytotoxic effects vfu.cz.
Furthermore, modifications to the methoxy (B1213986) groups, such as substitution at the C12 position of chelerythrine (a related alkaloid), have been shown to influence binding activity by enhancing van der Waals interactions researchgate.net. Research has also indicated that modifications to hydroxyl groups in similar alkaloid structures can lead to altered biological activity, potentially due to changes in cell permeability nih.gov. These findings underscore the importance of chemical derivatization in elucidating the SAR of this compound and related compounds, paving the way for the design of molecules with optimized properties for specific applications.
Table 2: Structure-Activity Relationship Insights for Benzo[c]phenanthridine Alkaloids (including this compound)
| Structural Feature/Modification | Observed Effect | Related Alkaloid(s) | Citation |
| Methylenedioxy ring at C7-C8 | Important for reducing TNF-α secretion (anti-inflammatory potential) | This compound, Sanguirubine, Chelirubine (B96666), etc. | vfu.cz |
| Methylenedioxy ring at C2-C3 | Important for cytotoxic effect | This compound, Sanguirubine, Chelirubine, etc. | vfu.cz |
| 11-Hydroxyl group replacement with triazole branched chains | Poor activity, potentially due to poor cell permeability | Analogs of Compound 65 (related structure) | nih.gov |
| Methoxy substitution at C12 | Aids in binding activity (enhances van der Waals interactions) | Chelerythrine analog | researchgate.net |
| Antiproliferative activity (IC₅₀ values) | 0.04 - 0.46 μg/mL against HeLa, A2780, HL-60 | This compound | nih.gov |
Mechanistic Investigations of Sanguilutine S Biological Activities at the Molecular and Cellular Level
Sanguilutine Interactions with Nucleic Acids
This compound's engagement with nucleic acids is a cornerstone of its mechanism of action. These interactions, ranging from direct binding and intercalation to the modulation of complex DNA structures, have profound implications for cellular processes.
Direct Binding and Intercalation Mechanisms of this compound with DNA
This compound, primarily in its planar iminium form, exhibits a strong affinity for duplex DNA, with a primary binding mode of intercalation. This process involves the insertion of the flat aromatic rings of the this compound molecule between the base pairs of the DNA double helix. Spectroscopic and calorimetric studies have provided substantial evidence for this mechanism. Upon binding to DNA, the absorption spectrum of sanguinarine (B192314) undergoes a bathochromic (red) shift and hypochromism (decreased absorbance), which are characteristic features of intercalation.
Thermodynamic analyses reveal that the binding of sanguinarine to DNA is typically an exothermic process, driven by a favorable negative enthalpy change and a positive entropy change. This suggests that the interaction is spontaneous and involves a significant degree of hydrophobic interaction. The binding affinity is considerable, with binding constants generally in the range of 10^5^ to 10^6^ M^-1^. This strong, non-covalent interaction stabilizes the DNA helix, increasing its melting temperature (Tm), which is the temperature at which the double-stranded DNA dissociates into single strands.
| Property | Observation | Implication |
| UV-Vis Spectroscopy | Bathochromic shift and hypochromism | Intercalative binding between DNA base pairs |
| Fluorescence Spectroscopy | Quenching of fluorescence | Close proximity and interaction with DNA bases |
| Circular Dichroism | Perturbation of DNA's CD spectrum | Alteration of DNA conformation upon binding |
| Viscometry | Increase in viscosity of DNA solution | Lengthening of DNA helix due to intercalation |
| Isothermal Titration Calorimetry | Exothermic reaction (negative ΔH) | Favorable binding enthalpy |
| Thermal Denaturation | Increase in DNA melting temperature (Tm) | Stabilization of the DNA double helix |
This compound Modulation of G-Quadruplex DNA Structures
Beyond the canonical double helix, this compound also interacts with and modulates non-canonical DNA structures known as G-quadruplexes. These are four-stranded structures formed in guanine-rich sequences of DNA, which are often found in telomeres and gene promoter regions. This compound has been shown to induce the formation of G-quadruplex structures in human telomeric DNA, even in the absence of salt, which is typically required for their stabilization.
Furthermore, this compound can bind to and stabilize pre-existing G-quadruplexes. This interaction can have significant biological consequences, as the formation of G-quadruplexes in promoter regions, such as that of the c-MYC oncogene, can repress gene transcription. By stabilizing these structures, this compound can effectively downregulate the expression of such genes. Studies have shown that sanguinarine exhibits a high affinity for c-MYC G4 and can enhance the binding of regulatory proteins like NM23-H2 to the G-quadruplex, further repressing c-MYC transcription.
Effects of this compound on DNA Synthesis and Integrity
The interaction of this compound with DNA directly impacts DNA synthesis and integrity. By intercalating into the DNA helix, this compound can create a physical barrier that obstructs the action of enzymes involved in DNA replication and transcription. Research has demonstrated that sanguinarine inhibits the initial stages of DNA hydrolysis by enzymes like deoxyribonuclease I.
Moreover, this compound has been shown to decrease the rate of incorporation of labeled precursors into newly synthesized RNA by RNA polymerase, indicating an inhibitory effect on transcription. This interference with DNA processing enzymes contributes to its cytotoxic effects. In cellular studies, treatment with sanguinarine leads to a dose-dependent increase in DNA damage and fragmentation, which are hallmarks of apoptosis (programmed cell death). This suggests that the cytotoxic and DNA-damaging effects of sanguinarine are significant components of its anticancer activity.
Interactions of this compound with RNA
This compound is also a potent intercalator of RNA, particularly double-stranded RNA (dsRNA). The iminium ion is the form that binds to RNA. Biophysical studies have characterized the interaction of sanguinarine with various synthetic dsRNAs, such as poly(A)•poly(U) and poly(I)•poly(C).
The binding of sanguinarine to these dsRNA molecules is a cooperative process with binding affinities in the order of 10^4^ M^-1^. Fluorescence quenching and hydrodynamic measurements have provided evidence for the intercalation of sanguinarine into the RNA duplexes. Similar to its interaction with DNA, the binding to dsRNA is characterized by negative enthalpy and positive entropy changes, indicating a thermodynamically favorable process with a significant hydrophobic contribution. This interaction stabilizes the RNA duplex against thermal denaturation. The ability of this compound to bind to RNA suggests that it may interfere with various RNA-mediated cellular processes, including translation and RNA processing.
| dsRNA Polymer | Binding Affinity (K) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |
| poly(A)•poly(U) | ~10^4^ M^-1^ | Negative | Positive |
| poly(I)•poly(C) | ~10^4^ M^-1^ | Negative | Positive |
| poly(C)•poly(G) | Weaker binding | - | - |
Cellular Signaling Pathway Perturbations by this compound
In addition to its direct interactions with nucleic acids, this compound exerts its biological effects by modulating key cellular signaling pathways that are often dysregulated in disease states.
This compound-Mediated Inactivation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. The aberrant activation of this pathway is a common feature in many types of cancer. This compound has been identified as a potent inhibitor of the PI3K/Akt/mTOR pathway.
Studies in various cancer cell lines, including triple-negative breast cancer and melanoma, have shown that sanguinarine treatment leads to a significant reduction in the phosphorylation levels of key components of this pathway, such as PI3K, Akt, and mTOR. By inhibiting the phosphorylation of Akt, this compound prevents its activation and its subsequent downstream signaling to mTOR. This inactivation of the PI3K/Akt/mTOR pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound. For instance, in triple-negative breast cancer cells, sanguinarine-induced inhibition of Akt protein expression has been linked to the induction of apoptosis and cell cycle arrest. Molecular docking studies have further supported these findings, predicting favorable binding energies of sanguinarine to PI3K, Akt, and mTOR.
| Cell Line | Effect of Sanguinarine | Downstream Consequence |
| Triple-Negative Breast Cancer | Inhibition of Akt protein expression | Induction of apoptosis and cell cycle arrest |
| Melanoma | Decreased phosphorylation of FAK, PI3K, Akt, and mTOR | Inhibition of cell proliferation, migration, and invasion |
This compound's Impact on NF-κB Pathway Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating immune responses, cell survival, and proliferation. This compound has been identified as a potent inhibitor of NF-κB activation induced by various inflammatory stimuli. mdpi.com
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation liberates the NF-κB dimer (typically p65/p50), allowing its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. mdpi.commdpi.comnih.gov
Research has demonstrated that this compound exerts its inhibitory effect by directly targeting the phosphorylation and subsequent degradation of IκBα. mdpi.com By preventing the breakdown of this inhibitory protein, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of the active p65 subunit. mdpi.com This mechanism has been observed in response to various inducers of NF-κB activation, highlighting this compound's broad-spectrum inhibitory capacity on this pathway. mdpi.comnih.gov
Table 1: this compound's Effect on NF-κB Pathway Components
| Pathway Component | Effect of this compound | Reference |
|---|---|---|
| IκBα Phosphorylation | Inhibition | mdpi.com |
| IκBα Degradation | Inhibition | mdpi.com |
| p65 Nuclear Translocation | Blocked | mdpi.com |
Modulation of MAPK Signaling Pathways (e.g., p38 MAPK) by this compound
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of extracellular stimuli, including stress, cytokines, and growth factors. The p38 MAPK pathway, in particular, is strongly activated by environmental stresses and inflammatory cytokines. frontiersin.orgnih.gov
Studies have shown that this compound can modulate MAPK signaling, with a notable inhibitory effect on the phosphorylation of p38 MAPK. mdpi.com The activation of p38 MAPK is a key step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. zlfzyj.com By inhibiting the phosphorylation and thus the activation of p38 MAPK, this compound can effectively suppress the downstream inflammatory response. mdpi.comzlfzyj.com This inhibition of p38 MAPK signaling has been linked to the attenuation of neuroinflammation. mdpi.com
Table 2: Impact of this compound on p38 MAPK Signaling
| Target Protein | Effect of this compound | Downstream Consequence | Reference |
|---|
This compound Effects on JAK/STAT and TGF-β Signaling Cascades
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a critical role in cell growth, survival, and differentiation. The STAT3 protein, in particular, is a key player in cancer progression. This compound has been identified as a potent inhibitor of STAT3 activation. nih.govfrontiersin.org It has been shown to inhibit both the constitutive and IL-6-induced phosphorylation of STAT3 at tyrosine 705 and serine 727 in prostate cancer cells. nih.govfrontiersin.org This inhibition of STAT3 phosphorylation is associated with a reduction in the phosphorylation of the upstream kinases Janus-activated Kinase 2 (Jak2) and Src. nih.gov
The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a diverse range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govoncotarget.com In the context of cancer, TGF-β can have both tumor-suppressive and tumor-promoting roles. Research indicates that sanguinarine can inhibit TGF-β-induced cell migration in hepatocellular carcinoma cells. It has been shown to interfere with the feed-forward loop between hypoxia-inducible factor-1α (HIF-1α) and TGF-β, thereby inhibiting epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
Table 3: this compound's Modulation of JAK/STAT and TGF-β Pathways
| Signaling Pathway | Key Target | Effect of this compound | Reference |
|---|---|---|---|
| JAK/STAT | STAT3 Phosphorylation (Tyr705, Ser727) | Inhibition | nih.govfrontiersin.org |
| Jak2 and Src Phosphorylation | Reduction | nih.gov | |
| TGF-β | TGF-β-induced Cell Migration | Inhibition |
Disruption of Wnt/β-catenin Signaling by this compound
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is frequently implicated in cancer. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt activation, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate target gene expression. mdpi.com
Sanguinarine has been demonstrated to inhibit the Wnt/β-catenin signaling pathway. mdpi.comnih.gov It achieves this by down-regulating the protein expression of key pathway components, including β-catenin itself, phosphorylated Glycogen Synthase Kinase 3β (GSK3β), and Dishevelled 2 (DVL2). This disruption of the signaling cascade leads to a subsequent decrease in the mRNA levels of downstream targets such as TCF/LEF and CyclinD1. Furthermore, the inhibitory effect of sanguinarine on this pathway has been confirmed by the observation that a β-catenin activator, SKL2001, can antagonize the effects of sanguinarine. nih.gov
Table 4: this compound's Interference with the Wnt/β-catenin Pathway
| Target Protein/Process | Effect of this compound | Reference |
|---|---|---|
| β-catenin Protein Expression | Down-regulation | nih.gov |
| Phosphorylated GSK3β Expression | Down-regulation | |
| DVL2 Protein Expression | Down-regulation | |
| TCF/LEF mRNA Levels | Inhibition |
This compound Targeting of the FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. It is often overexpressed and activated in advanced cancers, promoting tumor progression and metastasis.
Research has identified sanguinarine as an inhibitor of the FAK signaling pathway, particularly in the context of melanoma. Sanguinarine has been shown to decrease the phosphorylation levels of FAK. This inhibition of FAK activation is a key mechanism through which sanguinarine impedes the invasion and migration of melanoma cells. The downstream effects of FAK inhibition by sanguinarine include the modulation of the PI3K/AKT/mTOR signaling pathway.
Table 5: this compound's Effect on the FAK Signaling Pathway
| Target Protein | Effect of this compound | Cellular Outcome | Reference |
|---|
Dual Inhibition of Androgen Receptor (AR) and Lysine-Specific Demethylase 1A (LSD1) by this compound-Related Alkaloids
The Androgen Receptor (AR) is a crucial driver of prostate cancer progression. Lysine-Specific Demethylase 1A (LSD1) is an epigenetic modifier that has been implicated in the development of treatment-resistant prostate cancer.
Sanguinarine has been discovered to be a potent dual inhibitor of both AR and LSD1. This dual-targeting capability is significant as it addresses both the primary driver of prostate cancer (AR) and a key mechanism of resistance (LSD1). In vitro and in vivo assays have confirmed that sanguinarine directly binds to both LSD1 and AR. The inhibitory effects of sanguinarine on AR signaling and cell growth are partially dependent on the expression levels of LSD1.
Table 6: Dual Inhibitory Action of this compound
| Target Protein | Effect of this compound | Significance | Reference |
|---|---|---|---|
| Androgen Receptor (AR) | Inhibition | Blocks primary driver of prostate cancer |
This compound-Associated Regulation of Telomerase Activity and Telomere Attrition
Telomerase is a reverse transcriptase enzyme that maintains telomere length, thereby enabling the limitless replicative potential of cancer cells. The catalytic subunit of human telomerase, hTERT, is a key limiting factor for telomerase activity.
Sanguinarine chloride has been identified as a potent inhibitor of both telomerase expression and activity. It induces a strong and acute suppressive effect on the expression of hTERT in multiple cancer cell lines. This downregulation of hTERT expression is thought to be mediated, at least in part, by the decreased expression of transcription factors such as the p65 subunit of NF-κB. In addition to suppressing its expression, sanguinarine can also directly bind to hTERT and inhibit its enzymatic activity in vitro. The long-term consequence of this dual inhibition is telomere attrition, which can lead to cell growth retardation and the induction of cellular senescence.
Table 7: this compound's Regulation of Telomerase and Telomeres
| Target/Process | Effect of this compound | Cellular Consequence | Reference |
|---|---|---|---|
| hTERT Expression | Down-regulation | Reduced telomerase levels | |
| Telomerase Activity | Direct Inhibition | Impaired telomere maintenance |
Influence of this compound on p53-Dependent Cellular Processes
This compound, and the closely related compound sanguinarine, have been shown to influence cellular processes in a manner dependent on the tumor suppressor protein p53. nih.govqnl.qakoreascience.kr Research indicates that sanguinarine can inhibit the proliferation of hepatocellular carcinoma (HCC) cells in a p53-dependent fashion, leading to cell cycle arrest and apoptosis associated with the generation of reactive oxygen species (ROS). nih.gov This effect is partly mediated by the p53-dependent upregulation of miR-16-2, a microRNA that targets and downregulates key anti-apoptotic proteins like Bcl-2. nih.gov
In colorectal cancer cells, the apoptotic effects of sanguinarine are significantly more pronounced in cells with wild-type p53 compared to those with null p53. koreascience.kr Sanguinarine treatment in p53 wild-type cells leads to increased DNA damage, a higher rate of apoptosis, and elevated expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. koreascience.kr Furthermore, studies using the model organism C. elegans have demonstrated that sanguinarine-induced apoptosis in the germline is dependent on the p53 homolog CEP-1, reinforcing the evolutionary conservation of this pathway. qnl.qa
However, the role of p53 in sanguinarine-mediated effects is not always absolute. In some cancer cell lines, such as the prostate cancer cell line DU145 which has a mutant p53, sanguinarine can still induce cell cycle arrest and upregulate p21/WAF1, suggesting a p53-independent mechanism in certain contexts. aacrjournals.org
This compound Interactions with Other Molecular Targets (e.g., P-glycoprotein transporters, Na+/K+ ATPase, Topoisomerase)
Beyond its effects on p53, this compound and its parent compound sanguinarine interact with several other critical molecular targets, contributing to their biological activities.
Na+/K+ ATPase: Sanguinarine is a known inhibitor of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the sodium and potassium gradients across the cell membrane. researchgate.netnih.govnih.gov This inhibition is time-dependent and has been observed in enzymes isolated from various tissues, including the heart and brain. researchgate.netnih.gov The inhibitory concentration (I50) for Na+/K+-ATPase is in a similar range to the concentration that produces inotropic effects in cardiac muscle, suggesting a causal link between enzyme inhibition and the observed physiological effects. nih.gov
Topoisomerase: Sanguinarine has been shown to interfere with the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. nih.govumn.edu Instead of stabilizing the topoisomerase-DNA cleavage complex like some anticancer drugs, sanguinarine appears to disrupt the normal trafficking of topoisomerase II, causing its relocalization from the nucleus to the cytoplasm. nih.govumn.edu This disruption of nuclear-cytoplasmic trafficking is a novel mechanism that contributes to the inhibition of cancer cell proliferation. nih.gov
Mechanisms of Programmed Cell Death Induction by this compound
This compound and sanguinarine are potent inducers of various forms of programmed cell death, employing multiple molecular pathways to eliminate cancerous or damaged cells.
Apoptosis Induction Pathways by this compound (e.g., mitochondrial damage, caspase activation, Bcl-2/Bax modulation, death receptor pathways)
A primary mechanism by which sanguinarine induces cell death is through the activation of apoptosis, or type-I programmed cell death. This process is multifaceted and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Mitochondrial Damage: A consistent finding across numerous studies is that sanguinarine treatment leads to mitochondrial dysfunction. qu.edu.qaspandidos-publications.comnih.govnih.gov This is characterized by a decrease in the mitochondrial membrane potential (MMP), a critical event that precedes the release of pro-apoptotic factors from the mitochondria. qu.edu.qaspandidos-publications.comnih.gov The disruption of mitochondrial integrity is a key step in the intrinsic apoptotic pathway.
Caspase Activation: The induction of apoptosis by sanguinarine is mediated by a cascade of cysteine proteases known as caspases. spandidos-publications.comnih.govnih.govresearchgate.net Both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7, are activated in response to sanguinarine. qu.edu.qanih.govnih.govresearchgate.netsemanticscholar.org The activation of caspase-9 is linked to the mitochondrial pathway, following the release of cytochrome c, while the activation of caspase-8 suggests the involvement of the extrinsic death receptor pathway. qu.edu.qanih.govresearchgate.net The activation of executioner caspases ultimately leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the dismantling of the cell. nih.gov
Bcl-2/Bax Modulation: The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family of proteins is a critical determinant of cell fate. Sanguinarine has been shown to shift this balance in favor of apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. qu.edu.qanih.govnih.govspandidos-publications.com This alteration in the Bax/Bcl-2 ratio contributes to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. qu.edu.qa
Death Receptor Pathways: The activation of caspase-8 in sanguinarine-treated cells points to the engagement of the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. qu.edu.qanih.govsemanticscholar.org Some studies suggest that sanguinarine-induced apoptosis may be synergistic with ligands of the death receptor pathway, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand). researchgate.net
This compound-Induced Ferroptosis Mechanisms (e.g., H2O2-dependent, SLC7A11, GSH depletion)
In addition to apoptosis, sanguinarine has been identified as an inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.govresearchgate.netresearchgate.netnih.govmdpi.com
H2O2-Dependent Mechanism: The induction of both apoptosis and ferroptosis by sanguinarine is critically dependent on the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). nih.govmdpi.com The accumulation of intracellular ROS creates a state of oxidative stress that drives the cell towards these death pathways.
SLC7A11 and GSH Depletion: A key molecular event in sanguinarine-induced ferroptosis is the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11). nih.govresearchgate.netnih.gov SLC7A11 is a component of the system Xc- cystine/glutamate antiporter, which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By downregulating SLC7A11, sanguinarine leads to the depletion of intracellular GSH. nih.govresearchgate.netnih.gov The reduction in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides, leading to their accumulation and the execution of ferroptosis. researchgate.netnih.gov
Investigations into this compound's Role in Necroptosis and Oxeiptosis
Recent research has expanded the understanding of sanguinarine-induced cell death to include other forms of programmed necrosis.
Necroptosis: Sanguinarine has been shown to induce necroptosis, a regulated form of necrosis that is independent of caspases, in certain cancer cells. nih.govnih.govresearchgate.netmdpi.com This form of cell death is often triggered when apoptosis is inhibited. Studies have shown that sanguinarine can induce necroptosis in hepatocellular carcinoma and gastric cancer cells, and this process can be suppressed by necroptosis inhibitors like Nec-1. nih.govresearchgate.net The induction of necroptosis by sanguinarine is linked to its ability to disrupt cellular energy metabolism. nih.govnih.gov
Oxeiptosis: Sanguinarine is also a potent inducer of oxeiptosis, a recently discovered ROS-sensitive and caspase-independent cell death pathway. nih.govnih.govfrontiersin.org This pathway is mediated by the KEAP1-PGAM5-AIFM1 signaling axis. Sanguinarine triggers oxeiptosis in human colorectal cancer cells through the H2O2-dependent activation of this pathway. nih.gov Knockdown of the key components of this pathway, KEAP1, PGAM5, or AIFM1, significantly reduces sanguinarine-induced cell death. nih.govnih.govfrontiersin.org
This compound's Influence on Cellular Phenotypes and Processes
The interaction of this compound and sanguinarine with various molecular targets results in a broad range of effects on cellular phenotypes and processes, many of which are relevant to their potential as anticancer agents.
Sanguinarine has been demonstrated to inhibit cell proliferation and colony formation in a variety of cancer cell lines in a dose- and time-dependent manner. aacrjournals.orgspandidos-publications.comnih.govnih.gov This anti-proliferative effect is often accompanied by cell cycle arrest, typically in the G0/G1 phase. aacrjournals.orgnih.gov The arrest is mediated by the modulation of key cell cycle regulatory proteins, including the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21/WAF1 and p27/KIP1, and the downregulation of cyclins (D1, D2, and E) and cyclin-dependent kinases (CDKs 2, 4, and 6). aacrjournals.orgnih.gov
Furthermore, sanguinarine can inhibit the migration and invasion of cancer cells, which are critical processes in metastasis. nih.gov This is associated with the modulation of markers of the epithelial-mesenchymal transition (EMT), such as an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin. nih.gov
The table below summarizes the key molecular and cellular effects of sanguinarine, a compound closely related to this compound.
| Biological Process | Key Molecular Events | Observed Cellular Outcome | References |
| p53-Dependent Processes | Upregulation of miR-16-2, Increased p21 expression, ROS generation | Cell cycle arrest, Apoptosis | nih.govqnl.qakoreascience.kraacrjournals.org |
| Interaction with Other Targets | Inhibition of Na+/K+ ATPase, Disruption of Topoisomerase II trafficking | Altered ion gradients, Inhibition of DNA replication/transcription | researchgate.netnih.govnih.govnih.govumn.edu |
| Apoptosis | Mitochondrial damage, Caspase-3, -7, -8, -9 activation, Increased Bax/Bcl-2 ratio | Programmed cell death (Type I) | qu.edu.qaspandidos-publications.comnih.govnih.govnih.govresearchgate.netsemanticscholar.orgspandidos-publications.comresearchgate.net |
| Ferroptosis | H2O2 generation, SLC7A11 downregulation, GSH depletion | Iron-dependent cell death | nih.govresearchgate.netresearchgate.netnih.govmdpi.com |
| Necroptosis | Disruption of energy metabolism | Programmed necrosis | nih.govnih.govresearchgate.netmdpi.com |
| Oxeiptosis | Activation of KEAP1-PGAM5-AIFM1 pathway | ROS-sensitive cell death | nih.govnih.govfrontiersin.org |
| Cellular Phenotypes | Modulation of cyclins, CDKs, and CKIs; Altered EMT markers | Inhibition of proliferation, cell cycle arrest, reduced migration and invasion | aacrjournals.orgspandidos-publications.comnih.govnih.gov |
Cell Cycle Arrest Mediated by this compound
While direct studies on this compound's effect on the cell cycle are limited, research on the related alkaloid sanguinarine provides significant insights into the potential mechanisms. Sanguinarine has been shown to induce cell cycle arrest in various cancer cell lines, primarily by modulating the expression and activity of key cell cycle regulatory proteins. nih.govnih.govnih.gov
In human prostate carcinoma cells (LNCaP and DU145), sanguinarine treatment leads to a G0/G1 phase arrest. nih.govcapes.gov.br This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors p21/WAF1 and p27/KIP1, and the downregulation of cyclins D1, D2, and E, as well as CDKs 2, 4, and 6. nih.govmedicinacomplementar.com.br Similarly, in vascular smooth muscle cells, sanguinarine induces a G1-phase arrest by increasing the expression of p27KIP1. nih.gov In contrast, studies on triple-negative breast cancer cells (MDA-MB-231) have shown that sanguinarine can induce cell cycle arrest at the S and G2/M phases. nih.gov This suggests that the specific phase of cell cycle arrest can be cell-type dependent.
Table 1: Effects of Sanguinarine on Cell Cycle Regulatory Proteins
| Cell Line | Effect of Sanguinarine | Reference |
| LNCaP (Prostate) | ↑ p21/WAF1, ↑ p27/KIP1, ↓ Cyclin D1/D2/E, ↓ CDK2/4/6 | nih.gov |
| DU145 (Prostate) | ↑ p21/WAF1, ↑ p27/KIP1, ↓ Cyclin D1/D2/E, ↓ CDK2/4/6 | nih.gov |
| Vascular Smooth Muscle | ↑ p27KIP1 | nih.gov |
| MDA-MB-231 (Breast) | S and G2/M phase arrest | nih.gov |
This compound Inhibition of Cellular Migration and Invasion
The invasive and migratory capabilities of cancer cells are critical for metastasis. While direct evidence for this compound is sparse, sanguinarine has been demonstrated to inhibit these processes in various cancer models. nih.govnih.govnih.gov
In nasopharyngeal carcinoma cells (CNE2 and 5-8F), sanguinarine inhibits both migration and invasion in a dose-dependent manner. nih.gov This effect is partly attributed to the suppression of the mTOR signaling pathway. nih.gov In melanoma cells (A375 and A2058), sanguinarine's inhibitory effect on migration and invasion is linked to the targeting of the FAK/PI3K/AKT/mTOR signaling pathway. nih.gov Furthermore, sanguinarine has been shown to decrease the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are crucial for the degradation of the extracellular matrix during invasion. nih.govnih.gov
Anti-Angiogenic Mechanisms of this compound (e.g., VEGF inhibition)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. While investigations into other benz[c]phenanthridine alkaloids like chelerythrine (B190780), chelidonine, this compound, and chelilutine (B1205590) are underway to determine their effects on VEGF transcriptional activity and expression, a significant body of research has focused on sanguinarine as a potent inhibitor of angiogenesis. nih.gov Sanguinarine has been identified as a novel inhibitor of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. nih.gov
Sanguinarine has been shown to suppress VEGF-induced tube formation in human microvascular endothelial cells (HMVECs) and migration of human lung cancer cells (A549). nih.gov It achieves this by decreasing VEGF secretion and expression in a dose- and time-dependent manner. nih.gov Mechanistically, sanguinarine inhibits the VEGF-mediated phosphorylation of Akt, p38, and VE-cadherin, key downstream effectors in the VEGF signaling pathway. nih.govnih.govnih.gov This disruption of VEGF signaling provides a basis for the anti-angiogenic activity observed with sanguinarine. nih.govnih.gov
Table 2: Sanguinarine's Impact on Key Angiogenesis-Related Molecules
| Molecule | Effect of Sanguinarine | Cell Line/Model | Reference |
| VEGF | ↓ Secretion and Expression | HMVEC, A549 | nih.gov |
| p-Akt | ↓ Phosphorylation | HMVEC | nih.govnih.govnih.gov |
| p-p38 | ↓ Phosphorylation | HMVEC | nih.gov |
| p-VE-cadherin | ↓ Phosphorylation | HMVEC | nih.gov |
This compound's Role in Reversing Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. There is a lack of direct studies on this compound's role in EMT. However, sanguinarine has been shown to reverse the EMT process in cancer cells.
In non-small cell lung cancer (NSCLC) cell lines H1299 and H1975, sanguinarine treatment leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin. nih.gov This indicates a shift from a mesenchymal to an epithelial phenotype, thereby inhibiting the migratory and invasive potential of the cancer cells. nih.gov
Modulation of Cancer Stem Cell Properties and Spheroid Formation by this compound-Related Alkaloids
Research into the effects of this compound on cancer stem cells (CSCs) is limited. However, studies on the related alkaloid sanguinarine suggest a potential role in targeting this subpopulation of cancer cells. Sanguinarine has been reported to act on the Shh-Gli-Nanog pathway, which is crucial for the self-renewal and proliferation of pancreatic cancer stem cells, leading to their inhibition. nih.gov This indicates that benzophenanthridine alkaloids may have the capacity to modulate CSC properties, a critical aspect of cancer therapy due to the role of CSCs in tumor recurrence and metastasis. Further research is needed to specifically elucidate the effects of this compound on CSCs and spheroid formation.
This compound's Modulation of Exosomes in the Cellular Microenvironment
The role of this compound in modulating exosomes within the tumor microenvironment is an area that requires further investigation. Exosomes are extracellular vesicles that play a crucial role in intercellular communication, and their modulation can impact cancer progression. nih.gov
Studies on sanguinarine have shown that it can indirectly influence the tumor microenvironment by modulating exosomes. nih.govnih.gov For instance, sanguinarine-treated lung cancer cells (A549) release exosomes that, in turn, inhibit the activation of macrophages (THP-1 cells). nih.govnih.gov This inhibition of macrophage activation leads to a reduction in the proliferation, invasion, and migration of the cancer cells. nih.govnih.gov The underlying mechanism is believed to involve the suppression of the NF-κB pathway in macrophages. nih.govnih.gov These findings suggest that benzophenanthridine alkaloids may alter the communication between cancer cells and immune cells within the tumor microenvironment through exosome modulation.
This compound's Comparative Effects on Normal vs. Diseased Cell Lines
A crucial aspect of any potential anti-cancer agent is its selectivity for cancer cells over normal cells. A study directly investigating this compound and the related alkaloid chelilutine demonstrated their effects on both normal and cancer cell lines. This research highlighted that both this compound and chelilutine exhibited cytotoxic effects. spandidos-publications.com
Extensive research on sanguinarine has shown a differential response between cancer cells and normal cells. spandidos-publications.commedicinacomplementar.com.br For example, sanguinarine-mediated loss of viability is more pronounced in human epidermoid carcinoma (A431) cells compared to normal human epidermal keratinocytes (NHEKs). medicinacomplementar.com.br Furthermore, sanguinarine induces apoptosis in A431 cells, while at similar concentrations, it does not cause apoptosis in NHEKs. medicinacomplementar.com.br Similarly, mouse lymphocytic leukemic cells were found to be significantly more sensitive to sanguinarine than normal spleen cells. spandidos-publications.com
Table 3: Comparative Cytotoxicity of Sanguinarine
| Cell Line Type | Cell Line | Observation | Reference |
| Cancer | Human Epidermoid Carcinoma (A431) | Higher sensitivity, apoptosis induction | medicinacomplementar.com.br |
| Normal | Normal Human Epidermal Keratinocytes (NHEKs) | Lower sensitivity, no apoptosis | medicinacomplementar.com.br |
| Cancer | Mouse Lymphocytic Leukemic Cells | Higher sensitivity | spandidos-publications.com |
| Normal | Normal Mouse Spleen Cells | Lower sensitivity | spandidos-publications.com |
Preclinical Research Models and Methodologies for Sanguilutine Investigation
Advanced Analytical and Omics Methodologies in Sanguilutine Research
Spectroscopic Techniques for this compound Binding and Conformational Studies
Spectroscopic methods provide fundamental insights into how this compound interacts with biological molecules and how its structure might change upon binding.
Luminescence Spectroscopy: Studies have employed luminescence spectroscopy to investigate the interaction of this compound with double-stranded DNA oligonucleotides. These investigations revealed that this compound's interaction with DNA is not specific to particular base pairs (A-T or G-C) or strand compositions. mdpi.com Furthermore, the luminescence intensity response at 610 nm to low concentrations of double-stranded DNA was found to be linear, suggesting potential applications in the fluorometric quantification of DNA, with a reported limit of detection of 120 ng mL⁻¹. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been utilized to study the interaction of this compound with DNA structures, particularly G-quadruplexes. bioresonancetoba.ir Titration experiments involving this compound and DNA sequences demonstrated that the alkaloid can induce changes in imino proton signals, indicative of complex formation. bioresonancetoba.ir Specifically, at certain ligand-to-DNA ratios (R ≥ 1.5), new imino proton signals appeared with an up-field shift, and signals sharpened at R=2.0, suggesting the formation of a defined complex involving two ligand molecules interacting with the G-quadruplex structure. bioresonancetoba.ir NMR is recognized as a powerful tool for studying biomolecular interactions at atomic resolution, offering detailed information on binding modes, especially for kinetically labile complexes. upol.czresearchgate.nettandfonline.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a standard technique for analyzing molecules based on their light absorption properties, which are linked to electronic transitions. researchgate.netillumina.comresearchgate.net While direct studies of this compound using UV-Vis for target binding are not extensively detailed in the provided literature, related alkaloids like sanguinarine (B192314) have been studied using spectrophotometric techniques to assess their intercalating binding with DNA. mdpi.comimpactfactor.org UV-Vis spectroscopy can detect changes in molecular structure or hydrophobicity upon interaction with biomolecules. impactfactor.org
Computational Approaches: Molecular Docking and Network Pharmacology in Predicting this compound Targets and Pathways
Computational methods are indispensable for predicting potential molecular targets and mapping the complex biological pathways influenced by this compound and related compounds.
Network Pharmacology: This approach integrates biological information to construct networks of interactions between compounds, targets, and pathways. For this compound and its close relative Sanguinarine (SAN), network pharmacology studies have identified numerous potential targets and implicated various signaling pathways in different disease contexts.
In lung cancer research, this compound has been associated with targets such as ICAM1, and broader studies on Sanguinaria canadensis compounds suggest involvement in pathways related to inflammation and cell migration. mdpi.comimpactfactor.org
For melanoma, Sanguinarine (SAN) has been predicted to target key components of the PI3K-AKT pathway, including PI3K, AKT, and mTOR, suggesting its anti-melanoma effects are mediated through this signaling cascade. bioresonancetoba.irresearchgate.net
Studies investigating SAN's potential in cervical cancer identified AURKA and CDK2 as key targets, implicating regulation of DNA replication and cell cycle progression. researchgate.net
In the context of osteoporosis, SAN targets like CASP3, CTNNB1, and ERBB2 have been identified, with links to the Wnt/calcium signaling pathway. unibo.it
The general methodology involves predicting compound targets using databases (e.g., SwissTargetPrediction, GEO), identifying disease-related genes, and constructing protein-protein interaction (PPI) networks to pinpoint core targets. mdpi.comresearchgate.netduth.grnih.gov
Molecular Docking: Molecular docking simulations are employed to validate the binding affinity and specificity of predicted targets for this compound and related alkaloids. This technique computationally models the interaction between a ligand (this compound) and its target protein, estimating binding energies.
Binding energies for Sanguinarine (SAN) with various targets have been reported:
PI3K: -6.33 kcal/mol
AKT: -6.31 kcal/mol
mTOR: -6.07 kcal/mol bioresonancetoba.irresearchgate.net
CASP3: -6 kcal/mol
CTNNB1: -6.731 kcal/mol
ERBB2: -7.162 kcal/mol unibo.it
AURKA and CDK2 showed stable binding with SANG. researchgate.net
Software such as AutoDock Vina is commonly used for these analyses. duth.grnih.govmdpi.com These computational predictions provide a molecular basis for the observed biological activities, guiding experimental validation.
Advanced Biological Assays
A range of advanced biological assays are utilized to directly assess this compound's effects at the cellular and molecular level.
Flow Cytometry: This technique is instrumental in quantifying cellular responses, such as cell death. Studies have used flow cytometry to analyze the effects of this compound and related alkaloids on Jurkat leukemia cells, assessing the percentage of dead cells. upol.cz Sanguinarine, at specific concentrations, has been shown to induce apoptosis (0.5 µM) and necrosis (1-4 µM) in HL-60 cells, as determined by annexin (B1180172) V/propidium iodide staining. researchgate.net
Western Blotting: Western blotting is a proteomic technique used to detect and quantify specific proteins, providing insights into how this compound affects protein expression and signaling pathways.
Sanguinarine (SAN) treatment has been shown to alter protein expression and phosphorylation levels. In melanoma cells, SAN treatment decreased the phosphorylation of FAK, PI3K, AKT, and mTOR, and reduced the protein expression of MMP2 and ICAM-1. bioresonancetoba.irresearchgate.net
In nasopharyngeal carcinoma cells, SAN treatment reduced the expression of anti-apoptotic proteins Bcl-2 and survivin, while increasing pro-apoptotic proteins Bax and cleaved caspase-8. It also affected key proteins in the MAPK/ERK pathway, such as p-c-Raf, p-MEK, and p-ERK1/2. duth.grnih.gov
Western blot analysis is also employed to validate gene expression changes observed in transcriptomic studies. nih.gov
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for confirming target engagement by measuring the thermal stability of proteins in the presence or absence of a ligand. illumina.comimpactfactor.orgculturecollections.org.uknih.govnih.gov Ligand binding typically stabilizes a protein, leading to a shift in its melting temperature. This assay can be performed in intact cells or tissues, providing direct evidence of a compound's interaction with its intended target under physiological conditions. impactfactor.orgculturecollections.org.uknih.gov While CETSA is a widely used technique in drug discovery, specific findings for this compound using this method were not detailed in the provided search results.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time detection technology used to quantify biomolecular interactions, including binding affinities and kinetic parameters (association and dissociation rates). researchgate.netmdpi.comillumina.comcarislifesciences.comaging-us.com It is valuable for characterizing the strength and stability of molecular interactions, aiding in drug screening and structure-affinity relationship studies. mdpi.comaging-us.com However, specific SPR studies involving this compound were not identified in the provided snippets.
Transcriptomic and Proteomic Analyses
Transcriptomic and proteomic analyses provide a global view of cellular responses to this compound, revealing changes in gene and protein expression.
Proteomic Analysis: Proteomic studies have investigated the impact of Sanguinarine on protein expression. In BxPC-3 pancreatic cancer cells, exposure to 1 µM Sanguinarine resulted in altered protein expression in approximately 5% of identified proteins (>1.5-fold change). A significant proportion of these proteins were involved in cellular metabolism, with 61 proteins upregulated and 87 downregulated, indicating Sanguinarine's pleiotropic effects on cellular processes. mdpi.combioresonancetoba.ir
Transcriptomic Analysis: Transcriptomic studies, including RNA sequencing (RNA-Seq), are used to globally analyze gene expression. Sanguinarine has been shown to affect gene expression in various contexts. For instance, in broiler studies, SAN treatment led to differential gene expression primarily enriched in lipid metabolism pathways related to the PPAR pathway. researchgate.net In HeLa cells, Sanguinarine at non-cytotoxic concentrations downregulated metabolic genes and upregulated genes involved in cell signaling and extracellular matrix interactions. At higher concentrations, apoptosis-related genes were activated. scu.edu.au Sanguinarine also interacts with RNA molecules, potentially influencing gene silencing and protein synthesis. scu.edu.au
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is a common method for validating gene expression changes identified through transcriptomic analyses like microarrays or Next-Generation Sequencing (NGS). culturecollections.org.uknih.gov It has been used to confirm the effects of this compound and related alkaloids on specific genes, such as CASP3 and CASP7 in Jurkat cells, and genes involved in lipid metabolism in broilers. researchgate.netdntb.gov.ua
Next-Generation Sequencing (NGS): NGS technologies enable high-throughput sequencing of DNA and RNA, revolutionizing the study of genomes and transcriptomes. illumina.comillumina.comcarislifesciences.comroche.comsysmex-europe.com RNA-Seq, a type of NGS, is particularly valuable for quantifying mRNA levels and discovering novel RNA variants, providing a comprehensive picture of gene expression. illumina.com While specific NGS studies on this compound were not detailed in the provided snippets, it represents a core technology for modern transcriptomic profiling.
GEO Database Analysis: The Gene Expression Omnibus (GEO) database is a public repository of high-throughput gene expression data. It is frequently utilized in conjunction with network pharmacology and other analyses to identify genes and pathways associated with specific diseases or biological conditions, thereby aiding in target identification for compounds like this compound. impactfactor.orgaging-us.comamegroups.org
Structure Activity Relationship Sar Studies of Sanguilutine and Its Analogs
Identification of Critical Pharmacophores and Structural Elements for Sanguilutine's Biological Activity
Research into the SAR of this compound and related benzophenanthridine alkaloids has highlighted several key structural features essential for their biological efficacy. These elements dictate how the molecules engage with cellular components and pathways, ultimately mediating their observed activities.
The planar, polyaromatic nature of the benzophenanthridine skeleton is a fundamental pharmacophore. This characteristic allows these molecules to intercalate into or bind within the minor groove of DNA, a mechanism widely accepted as a primary contributor to their anticancer properties nih.govresearchgate.netresearchgate.net. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
A crucial functional group identified for this compound's biological activity, particularly its antibacterial effects, is the iminium bond (C=N+) researchgate.netnih.gov. Studies involving the reduction or modification of this bond in this compound and its close analog chelerythrine (B190780) resulted in a significant loss of antibacterial activity, indicating its indispensability for this specific function researchgate.netnih.gov. Furthermore, the form in which sanguinarine (B192314) (a closely related alkaloid) exists—the charged iminium form at acidic pH versus the uncharged alkanolamine form at neutral to alkaline pH—is significant. The iminium form is believed to be the biologically active species, capable of binding to nucleic acids, with high concentrations of nucleic acids promoting the shift towards this charged state nih.gov. This pH-dependent equilibrium and the charged nature of the iminium form are likely critical for this compound's interactions with negatively charged biological molecules like DNA.
Table 1: Biological Activity of this compound and Related Compounds
| Compound | Activity Type | Target Cell Lines / Bacteria | IC50 Range (μg/mL) | Reference |
| This compound | Antiproliferative | HeLa, A2780, HL-60 | 0.04 – 0.46 | nih.gov |
| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli, Aeromonas hydrophila | Potent Inhibitor | researchgate.netnih.gov |
| Sanguinarine | Antibacterial | Staphylococcus aureus, Escherichia coli, Aeromonas hydrophila | Potent Inhibitor | researchgate.netnih.gov |
| Chelerythrine | Antibacterial | Staphylococcus aureus, Escherichia coli, Aeromonas hydrophila | Potent Inhibitor | researchgate.netnih.gov |
| This compound Pseudoalcoholates | Antibacterial | Staphylococcus aureus, Escherichia coli, Aeromonas hydrophila | Potent Inhibitor | researchgate.netnih.gov |
Elucidation of Structural Determinants for Specific this compound-Target Interactions
The specific interactions of this compound with its biological targets are mediated by distinct structural determinants. These include its capacity to bind to nucleic acids, influence enzyme activity, and trigger particular cell death pathways.
A primary target for this compound and its analogs is nucleic acids, particularly DNA . Studies have demonstrated that this compound interacts with double-stranded DNA, G-quadruplex DNA structures, and can even inhibit topoisomerase enzymes nih.govresearchgate.netresearchgate.net. The ability of this compound to stabilize G-quadruplex DNA structures, for instance, suggests that specific regions of its molecular framework are designed for recognition and binding to these secondary DNA structures researchgate.net. The iminium form of sanguinarine, a close analog, binds to nucleic acids, indicating that the charged quaternary ammonium (B1175870) moiety is crucial for this interaction nih.gov. This DNA-binding capability is a key determinant of its anticancer effects, potentially by interfering with DNA replication and repair mechanisms.
Beyond direct DNA interaction, this compound's structure facilitates engagement with cellular enzymes . For example, sanguinarine has been shown to inhibit topoisomerase activity, enzymes critical for DNA topology management during cellular processes researchgate.net. While direct evidence for this compound's specific enzyme targets is less detailed in the provided snippets, its structural similarity to sanguinarine suggests a potential for similar interactions.
Furthermore, this compound has been implicated in inducing specific cell death pathways , such as autophagy and necroptosis, in certain cancer cell types like melanoma uq.edu.au. This suggests that structural features of this compound enable it to activate or modulate signaling cascades leading to these programmed cell death mechanisms. The precise molecular determinants that trigger these pathways are areas of ongoing investigation, but likely involve interactions with proteins or cellular compartments that initiate these complex cellular responses.
The ability of this compound and other QBAs to overcome multidrug resistance (MDR) in cancer cells also points to specific structural interactions. Their capacity to affect P-glycoprotein (P-gp) function, an efflux pump responsible for drug resistance, implies that their molecular architecture allows them to bind to or modulate the activity of such transporter proteins researchgate.net.
Enzymological and Metabolic Research Pertaining to Sanguilutine
Sanguinarine (B192314) Reductase and Its Role in Benzo[c]phenanthridine (B1199836) Alkaloid Metabolism and Detoxification
Sanguinarine reductase is a pivotal enzyme in the metabolism of benzo[c]phenanthridine alkaloids, playing a significant role in the detoxification processes within plant cells. This soluble enzyme, with a molecular weight of approximately 29.5 kDa, catalyzes the reduction of the iminium bond in quaternary benzo[c]phenanthridine alkaloids, converting them to their less toxic dihydro forms. This reaction is dependent on either NADPH or NADH as a cofactor.
The primary substrate for sanguinarine reductase is sanguinarine, which is rapidly taken up by plant cells and converted to dihydrosanguinarine (B1196270). wikipedia.org This conversion is a crucial step in a detoxification cycle. After their synthesis, toxic alkaloids like sanguinarine are excreted and can bind to cell wall components. Subsequently, they are reabsorbed and reduced by sanguinarine reductase to the less toxic dihydro derivatives, which can then re-enter the biosynthetic pathway for further modifications. wikipedia.org This recycling mechanism allows the plant to maintain a chemical defense at the cell surface without causing harm to itself. wikipedia.org
Research has shown that sanguinarine reductase exhibits a degree of substrate specificity. While it efficiently reduces sanguinarine and the related alkaloid chelerythrine (B190780), its activity is significantly lower with other benzo[c]phenanthridine alkaloids that accumulate in the cell's external medium.
| Substrate | Relative Conversion Rate by Sanguinarine Reductase |
|---|---|
| Sanguinarine | High |
| Chelerythrine | High |
| 10-OH-chelerythrine | Low |
| Chelirubine (B96666) | Low |
| Macarpine | Low |
This table summarizes the relative conversion rates of various benzo[c]phenanthridine alkaloids by sanguinarine reductase, based on available research findings. wikipedia.org
Biosynthetic Relationships and Metabolic Interconversions of Sanguilutine within its Alkaloid Family
This compound, also known as 10-hydroxysanguinarine, is a key intermediate in the biosynthetic pathway of more complex benzo[c]phenanthridine alkaloids. Its formation and subsequent conversions are catalyzed by a series of specific enzymes, primarily cytochrome P450-dependent monooxygenases and methyltransferases.
The biosynthesis of this compound begins with the precursor dihydrosanguinarine. This compound undergoes hydroxylation at the C-10 position, a reaction catalyzed by the enzyme dihydrosanguinarine-10-hydroxylase . kyoto-u.ac.jp This step is critical for the formation of 10-hydroxydihydrosanguinarine (B1216481), the direct precursor to this compound.
Following this hydroxylation, the pathway can proceed towards the formation of other alkaloids. The 10-hydroxyl group of 10-hydroxydihydrosanguinarine can be methylated by S-adenosyl-L-methionine:10-hydroxydihydrosanguinarine 10-O-methyltransferase to yield dihydrochelirubine. wikipedia.org
The biosynthetic pathway continues to even more complex alkaloids such as macarpine. Dihydrochelirubine is hydroxylated at the C-12 position by dihydrochelirubine-12-hydroxylase , a microsomal-associated, cytochrome P-450-dependent monooxygenase. chula.ac.th The resulting 12-hydroxydihydrochelirubine (B1204688) is then methylated by S-adenosyl-L-methionine:12-hydroxydihydrochelirubine-12-O-methyltransferase to form dihydromacarpine. chula.ac.th Finally, dihydrobenzophenanthridine oxidase catalyzes the oxidation of these dihydroalkaloids (dihydrosanguinarine, dihydrochelirubine, and dihydromacarpine) to their respective quaternary alkaloids: sanguinarine, chelirubine, and macarpine. chula.ac.th
The following table outlines the key enzymatic steps in the biosynthesis and interconversion of this compound and related alkaloids.
| Precursor | Enzyme | Product |
|---|---|---|
| Dihydrosanguinarine | Dihydrosanguinarine-10-hydroxylase | 10-Hydroxydihydrosanguinarine |
| 10-Hydroxydihydrosanguinarine | 10-Hydroxydihydrosanguinarine 10-O-methyltransferase | Dihydrochelirubine |
| Dihydrochelirubine | Dihydrochelirubine-12-hydroxylase | 12-Hydroxydihydrochelirubine |
| 12-Hydroxydihydrochelirubine | 12-Hydroxydihydrochelirubine-12-O-methyltransferase | Dihydromacarpine |
| 10-Hydroxydihydrosanguinarine | Dihydrobenzophenanthridine oxidase | This compound (10-Hydroxysanguinarine) |
This table details the enzymatic conversions in the biosynthetic pathway of this compound and its progression to other complex benzo[c]phenanthridine alkaloids. wikipedia.orgkyoto-u.ac.jpchula.ac.th
Future Directions and Emerging Research Avenues for Sanguilutine in Academic Contexts
Integration of Artificial Intelligence and Machine Learning in Sanguilutine Drug Discovery Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating compound identification and optimizing therapeutic strategies. For this compound, AI/ML can be instrumental in:
Predictive Modeling: ML algorithms can analyze this compound's chemical structure and known biological interactions to predict its efficacy against various diseases and identify potential molecular targets. This approach, often involving Quantitative Structure-Activity Relationship (QSAR) studies, can significantly streamline the drug discovery pipeline mednexus.orgmdpi.comyoutube.com.
Virtual Screening and Combination Therapies: AI can be employed to screen vast compound libraries, identifying potential synergistic interactions between this compound and other molecules. This capability is crucial for discovering novel combination therapies that may overcome drug resistance or enhance therapeutic outcomes nih.govnih.gov.
Mechanism of Action Elucidation: By analyzing complex biological datasets, including genomic and proteomic information, ML can help predict and validate this compound's precise molecular targets and pathways, potentially uncovering new therapeutic mechanisms of action impactfactor.orgtandfonline.com.
Elucidating Novel Mechanistic Targets and Pathways for this compound
While this compound is known for its antiproliferative and anti-microtubular activities spandidos-publications.comcosmosscholars.com, deeper investigation into its molecular mechanisms is essential. Emerging research areas include:
G-Quadruplex Stabilization: this compound, along with related benzophenanthridine alkaloids, has demonstrated the ability to selectively stabilize G-quadruplex (G4) DNA structures researchgate.netresearchgate.netmuni.czrsc.org. These structures are critical in gene regulation and telomere maintenance and represent promising targets for cancer therapy. This compound, for instance, showed a significant melting temperature (Tm) shift of 22.4 °C for the ckit21T21 G-quadruplex structure, indicating potent stabilization capabilities researchgate.net. Further research into its specific interactions with various G4 motifs could lead to novel therapeutic strategies.
Non-Apoptotic Cell Death Pathways: this compound has been linked to inducing necroptosis, a form of programmed necrosis, in melanoma cells, often in conjunction with autophagy nih.govnih.govmdpi.com. Understanding the molecular pathways governing this compound-induced necroptosis is crucial for developing treatments that bypass apoptosis evasion mechanisms common in drug-resistant cancers.
Signaling Pathway Modulation: Evidence suggests this compound influences multiple signaling pathways, including those related to oxidative stress and cell cycle regulation spandidos-publications.comcosmosscholars.comnih.govmdpi.com. Future studies could focus on its impact on pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB, which are fundamental to cancer progression and metastasis tandfonline.comfrontiersin.orgmdpi.com.
Exploring this compound's Role in Intercellular Communication and Microenvironmental Modulation
The tumor microenvironment (TME) significantly influences cancer progression and treatment efficacy. Research into this compound's effects on the TME is an emerging area:
Immune Cell Modulation: While direct studies on this compound are limited, related alkaloids like sanguinarine (B192314) influence cytokine secretion (e.g., TNF-α), suggesting potential immunomodulatory roles tandfonline.comfrontiersin.orgvfu.cz. Investigating this compound's impact on immune cell activity and cytokine profiles within the TME could reveal its utility in combination immunotherapies.
Exosome-Mediated Communication: this compound has been shown to affect exosomes derived from lung carcinoma cells, thereby influencing macrophage behavior and consequently inhibiting cancer cell invasion, proliferation, and migration nih.gov. Further research into how this compound modulates exosome function could uncover new strategies for controlling cancer cell communication and metastasis.
Angiogenesis and Vascularization: Sanguinarine, a related alkaloid, acts as a Vascular Endothelial Growth Factor (VEGF) inhibitor, suppressing angiogenesis and endothelial cell migration nih.gov. Examining this compound's potential to modulate tumor vascularization and the physical characteristics of the TME could offer novel therapeutic avenues.
Development of Advanced Delivery Systems for in vitro and in vivo Research Applications of this compound
To enhance this compound's therapeutic potential and experimental utility, the development of advanced delivery systems is paramount, addressing challenges like solubility and targeted delivery:
Nanoparticle Formulations: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its bioavailability, facilitate targeted delivery to tumor sites, and potentially reduce systemic toxicity researchgate.net. This approach is vital for optimizing its efficacy in both laboratory assays and in vivo models.
Controlled Release Systems: Designing delivery systems that enable controlled release of this compound could maintain therapeutic concentrations over extended periods, thereby improving treatment outcomes and potentially reducing administration frequency.
Prodrug Strategies: The development of this compound prodrugs, designed for activation specifically within the tumor microenvironment, could significantly enhance its targeted action and minimize exposure to healthy tissues.
Synergistic Mechanistic Interactions of this compound with Other Research Compounds
This compound's multi-target pharmacological profile suggests significant potential for synergistic effects when combined with other therapeutic agents. Future research should prioritize:
Combination Therapy: Studies indicate that this compound can synergize with compounds like piperlongumine (B1678438) to enhance cytotoxicity and inhibit cancer cell metastasis nih.govmdpi.com. Furthermore, this compound has demonstrated potent synergistic effects with doxorubicin (B1662922) and digitonin (B1670571) in overcoming multi-drug resistance in cancer cells nih.govsajs.co.za. Research into these synergistic mechanisms, particularly their impact on cell death pathways (apoptosis, necroptosis, autophagy) and signaling cascades, is a critical area for future investigation. For example, this compound has shown synergistic cytotoxic effects when combined with chelerythrine (B190780) and other minor alkaloids against melanoma cells d-nb.inforesearchgate.netresearchgate.net.
Overcoming Drug Resistance: this compound's demonstrated ability to overcome resistance in cell death-deficient cell lines highlights its potential in circumventing resistance mechanisms to conventional therapies researchgate.net. Understanding these mechanisms could pave the way for novel combination strategies against drug-resistant cancers.
Multi-Pathway Targeting: By combining this compound with agents targeting distinct cellular pathways, researchers can achieve more comprehensive therapeutic effects, potentially leading to improved treatment outcomes and a reduced likelihood of resistance development.
Q & A
Q. What statistical approaches are recommended for analyzing this compound's synergistic or antagonistic interactions in combination therapies?
- Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI <1 = synergy). Use Bayesian hierarchical models to account for inter-experiment variability. Validate with isobologram analysis and mechanistic docking studies to identify shared binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
